Bone marrow tyrosine kinase on chromosome X (BMX), also known as epithelial and endothelial tyrosine kinase (Etk), is a member of the Tec family of non-receptor tyrosine kinases [, ]. BMX plays a role in various cellular processes including proliferation, differentiation, apoptosis, migration, and invasion []. BMX has been implicated in the development of various cancers, including prostate cancer [, ].
BMX-IN-1 is a potent, selective, and irreversible inhibitor of BMX kinase, primarily used in scientific research to investigate the role of BMX in various biological processes and disease models [].
BMX-IN-1 falls under the category of small molecule inhibitors specifically targeting protein kinases. It is classified as an irreversible inhibitor due to its covalent binding mechanism with the target enzyme, which distinguishes it from reversible inhibitors that do not permanently alter their target's activity .
The synthesis of BMX-IN-1 involves a multi-step organic synthesis process that incorporates various chemical reactions to construct its complex molecular framework. The synthetic strategy typically employs techniques such as:
The synthesis process includes the following key steps:
BMX-IN-1 features a complex molecular structure characterized by a benzonaphthyridinone core with various substituents that enhance its interaction with BMX. The key structural elements include:
The molecular formula of BMX-IN-1 is typically represented as C₁₈H₁₈N₄O₂, with a molecular weight of approximately 306.36 g/mol. The compound's three-dimensional conformation allows for optimal fitting into the active site of the BMX enzyme, facilitating effective inhibition .
BMX-IN-1 primarily undergoes covalent modification reactions with cysteine residues within the active site of BMX. This irreversible binding leads to permanent inhibition of the kinase activity.
The binding mechanism involves:
The mechanism of action for BMX-IN-1 involves:
Studies have shown that BMX-IN-1 exhibits an IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) in the low nanomolar range, indicating high potency against BMX. Additionally, it has been demonstrated to have a higher affinity for BMX compared to other kinases like Bruton's tyrosine kinase (BTK), making it a promising candidate for targeted therapy .
BMX-IN-1 is typically described as a solid at room temperature with moderate solubility in organic solvents. Its melting point and specific optical rotation can vary based on purity and formulation.
Key chemical properties include:
Relevant analyses such as solubility tests and stability assessments are crucial for understanding its behavior in biological systems .
BMX-IN-1 has several scientific applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: